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molecular formula C7H8ClNO B060028 5-Amino-2-chloro-4-methylphenol CAS No. 16296-57-4

5-Amino-2-chloro-4-methylphenol

Cat. No. B060028
M. Wt: 157.6 g/mol
InChI Key: ASWULCVCLWLUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031160

Procedure details

The 2-amino-4-hydroxy-5-chloro toluene hydrochloride thus obtained is dissolved in water. The solution is alkalized with ammonia and drying yields 33.8 g of 2-amino-4-hydroxy-5-chloro toluene, which after recrystallization in benzene, melts at 144.5° C.
Name
2-amino-4-hydroxy-5-chloro toluene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[C:6]([Cl:10])=[CH:5][C:4]=1[CH3:11].N>O>[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[C:6]([Cl:10])=[CH:5][C:4]=1[CH3:11] |f:0.1|

Inputs

Step One
Name
2-amino-4-hydroxy-5-chloro toluene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=C(C(=C1)O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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